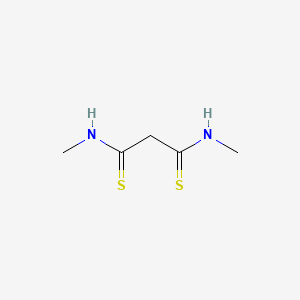
N~1~,N~3~-Dimethylpropanebis(thioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylthiocarbamoyl)methane is an organic compound that belongs to the class of dithioethers It is characterized by the presence of two methylthiocarbamoyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylthiocarbamoyl)methane typically involves the reaction of methylthiocarbamoyl chloride with a suitable methylene donor under controlled conditions. One common method is the reaction of methylthiocarbamoyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of bis(methylthiocarbamoyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(methylthiocarbamoyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The methylthiocarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(methylthiocarbamoyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of bis(methylthiocarbamoyl)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(methylthio)methane: A similar compound with two methylthio groups instead of methylthiocarbamoyl groups.
Bis(indolyl)methane: Another related compound with indolyl groups attached to the central methane carbon.
Uniqueness
Bis(methylthiocarbamoyl)methane is unique due to the presence of the methylthiocarbamoyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
10394-26-0 |
|---|---|
Molecular Formula |
C5H10N2S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
N,N'-dimethylpropanedithioamide |
InChI |
InChI=1S/C5H10N2S2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI Key |
QSDWXAYXFKCCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)CC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















